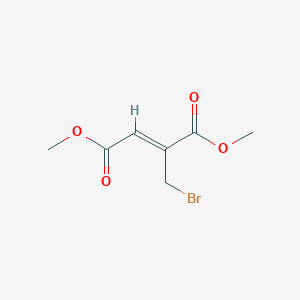

Dimethyl 2-bromomethylfumarate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dimethyl 2-bromomethylfumarate is an organic compound with the molecular formula C7H9BrO4 It is a derivative of fumaric acid, where the hydrogen atom on the methylene group is replaced by a bromine atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dimethyl 2-bromomethylfumarate can be synthesized through the bromination of dimethyl fumarate. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The process is carried out in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine radical adds to the methylene group of dimethyl fumarate, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of safer brominating agents and solvents is preferred to minimize environmental impact and ensure worker safety .

Analyse Des Réactions Chimiques

Types of Reactions

Dimethyl 2-bromomethylfumarate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted fumarates.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form dimethyl fumarate.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Coupling Reactions: Palladium catalysts, such as palladium acetate, are used in the presence of phosphine ligands and bases like potassium carbonate.

Major Products Formed

Nucleophilic Substitution: Substituted fumarates with various functional groups depending on the nucleophile used.

Elimination Reactions: Dimethyl fumarate.

Coupling Reactions: Biaryl compounds or other coupled products depending on the boronic acid used.

Applications De Recherche Scientifique

Dimethyl 2-bromomethylfumarate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.

Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting oxidative stress and inflammation.

Biological Studies: The compound is used in studies investigating the mechanisms of action of fumaric acid derivatives in biological systems.

Mécanisme D'action

The mechanism of action of dimethyl 2-bromomethylfumarate involves its reactivity towards nucleophiles and its ability to participate in various coupling reactions. The bromine atom acts as a leaving group, allowing the compound to undergo nucleophilic substitution reactions. Additionally, the compound can form carbon-carbon bonds through coupling reactions, making it a valuable intermediate in organic synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Dimethyl Fumarate: A related compound used in the treatment of multiple sclerosis and psoriasis.

Monomethyl Fumarate: Another fumaric acid ester with similar biological activities.

Diroximel Fumarate: A derivative used as a prodrug for dimethyl fumarate in the treatment of multiple sclerosis.

Uniqueness

Dimethyl 2-bromomethylfumarate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to other fumaric acid esters.

Activité Biologique

Dimethyl 2-bromomethylfumarate is a fumaric acid derivative that has garnered attention for its unique biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and related research findings.

This compound (CAS No. 19530-68-8) is characterized by the presence of a bromine atom, which enhances its reactivity compared to other fumaric acid esters. Its primary mechanism of action involves modulation of the Nrf2 (Nuclear factor erythroid-derived 2)-like 2) pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation.

Target Pathways

- Nrf2 Pathway : Activates antioxidant response elements, promoting cellular defense mechanisms.

- Glycolysis Promotion : Enhances glycolytic pathways while inhibiting mitochondrial respiration in endothelial cells, indicating a shift in metabolic processes.

Immunomodulation

This compound exhibits significant immunomodulatory effects. It promotes a shift from pro-inflammatory Th1/Th17 responses to anti-inflammatory Th2 responses, potentially making it useful in treating autoimmune conditions.

Cytokine Production

Research indicates that similar fumaric acid derivatives can reduce pro-inflammatory cytokine production, thereby influencing immune cell functions. The compound's ability to modulate these pathways suggests potential therapeutic applications in diseases characterized by chronic inflammation.

Pharmacokinetics

Upon oral administration, this compound is hydrolyzed in the gastrointestinal tract to monomethyl fumarate (MMF), which is pharmacologically active. This conversion is critical for its biological effects and therapeutic efficacy.

Experimental Studies

This compound has been utilized as an intermediate in organic synthesis, particularly for creating functionalized allyl ethers through nucleophilic substitution reactions . This highlights its versatility not only as a biological agent but also as a valuable compound in chemical synthesis.

Propriétés

IUPAC Name |

dimethyl (Z)-2-(bromomethyl)but-2-enedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO4/c1-11-6(9)3-5(4-8)7(10)12-2/h3H,4H2,1-2H3/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVJKHGQCFLAEB-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C(CBr)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C(\CBr)/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.